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Compound of Interest

3-Chloro-2-iodo-1,1,1-
Compound Name: )
trifluoropropane

Cat. No.: B03§125

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral agent for the
treatment and prophylaxis of influenza A and B viruses.[1] As a neuraminidase inhibitor, it plays
a critical role in managing seasonal epidemics and potential pandemics by preventing the
release of new viral particles from infected host cells.[2][3] The strategic importance of
oseltamivir has spurred significant research into diverse and efficient synthetic routes to ensure
a stable supply, independent of traditional and potentially vulnerable sources.[4]

This guide provides a comparative analysis of three prominent synthetic routes to oseltamivir:
the original Roche process starting from (-)-shikimic acid, and two alternative strategies
developed by the Corey and Shibasaki research groups that utilize readily available starting
materials.

Quantitative Comparison of Synthetic Routes

The efficiency and practicality of a synthetic route are determined by several key metrics,
including the number of steps, overall yield, and the nature of the starting materials. The
following table summarizes these parameters for the three discussed syntheses.
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Parameter

Roche Industrial
Route

Corey Synthesis

Shibasaki Synthesis

Starting Material

(-)-Shikimic Acid

1,3-Butadiene &
Acrylic Acid

meso-Aziridine

Key Strategy

Chiral Pool Synthesis

Asymmetric Diels-
Alder

Catalytic Asymmetric

Desymmetrization

Number of Linear

~11 ~12 ~14
Steps
] ~1-2% (early
Overall Yield 17-22% ~30% _
versions)
) Yes (in original
Use of Azides No Yes
process)
N Proven (tons ) )
Scalability Potentially high Moderate
produced)
Established and Avoids shikimic acid, Novel asymmetric
Key Advantage

optimized

high yield

catalysis

Key Disadvantage

Reliance on natural

feedstock

Use of specialized

catalyst

Lower yield, more

steps

Route 1: The Roche Industrial Synthesis from (-)-
Shikimic Acid

The commercial production of oseltamivir, developed by Gilead Sciences and scaled by

Hoffmann-La Roche, historically begins with (-)-shikimic acid.[5] This starting material is a

"chiral pool" molecule, meaning it possesses the required stereochemistry that is carried

through the synthesis to the final product. Shikimic acid is traditionally extracted from the seeds

of the Chinese star anise (lllicium verum), though production via fermentation with recombinant

E. coli has also been established.[4]

The synthesis involves the formation of a key epoxide intermediate, followed by ring-opening

with an azide, and subsequent functional group manipulations to yield oseltamivir.[6][7] While
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robust and proven on a large scale, its reliance on shikimic acid has been a point of concern
regarding supply chain stability.[4]

Experimental Protocol: Key Epoxidation Step

The formation of the epoxide is a critical juncture in the Roche synthesis. The following is a
representative protocol for this transformation:

Mesylation: The ketal-protected ethyl shikimate intermediate, possessing a free hydroxyl
group at the C-5 position, is dissolved in dichloromethane.

o Triethylamine is added as a base, and the solution is cooled.

o Methanesulfonyl chloride (MsCI) is added dropwise to the solution, converting the hydroxyl
group into a mesylate, which is an excellent leaving group.[4]

» Epoxide Formation: Following the mesylation, a base such as potassium bicarbonate is
added to the reaction mixture.

e The base facilitates an intramolecular SN2 reaction, where the oxygen from the C-4 hydroxyl
attacks the C-5 carbon, displacing the mesylate group to form the desired epoxide ring.
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Figure 1. Simplified workflow of the Roche synthesis of oseltamivir.
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Route 2: The Corey Synthesis from Butadiene and
Acrylic Acid

In 2006, E.J. Corey and his group developed a novel and highly efficient synthesis of
oseltamivir that completely bypasses the need for shikimic acid.[8] This route begins with the
inexpensive and readily available feedstocks 1,3-butadiene and acrylic acid.[8]

A key feature of this synthesis is an asymmetric Diels-Alder reaction to construct the
cyclohexene core with the correct stereochemistry.[9] The synthesis is notable for avoiding the
use of potentially explosive azide intermediates and achieving a higher overall yield than the
commercial process.[38][9]

Experimental Protocol: Asymmetric Diels-Alder Reaction

The crucial stereochemistry-defining step of the Corey synthesis is the initial cycloaddition:

Acrylic acid is first converted to its 2,2,2-trifluoroethyl ester.
e The Diels-Alder reaction is performed between 1,3-butadiene and the trifluoroethyl acrylate.

e The reaction is catalyzed by a chiral oxazaborolidine catalyst (a CBS catalyst), which directs
the dienophile to approach the diene from a specific face, thus ensuring the formation of the
desired enantiomer of the cyclohexene product.[5]

e The reaction proceeds with high yield and excellent enantioselectivity at room temperature.

[9]
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Figure 2. Key stages in the Corey synthesis of oseltamivir.

Route 3: The Shibasaki Synthesis via
Desymmetrization
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Also in 2006, the research group of Masakatsu Shibasaki reported another innovative
approach to oseltamivir that avoids shikimic acid.[10] This route is centered on the catalytic
asymmetric desymmetrization of a meso-aziridine.[11]

The synthesis begins by creating a symmetrical (meso) aziridine and then uses a chiral catalyst
to open the ring with an azide nucleophile in an enantioselective manner.[10] This key step
establishes the initial stereocenter, from which the remaining stereocenters are subsequently
set. While elegant in its chemical strategy, early versions of this synthesis were longer and
lower-yielding compared to the Corey and Roche routes.[12]

Experimental Protocol: Catalytic Asymmetric Aziridine
Ring-Opening

The core of the Shibasaki synthesis lies in the desymmetrization step:

A meso-aziridine, which has a plane of symmetry, is prepared.

o The aziridine is treated with trimethylsilyl azide (TMSNS3) in the presence of a chiral catalyst
system (e.g., a yttrium-based complex).[13]

» The chiral catalyst coordinates to the aziridine and directs the incoming azide to attack one
of the two chemically equivalent carbons, leading to the preferential formation of one
enantiomer of the ring-opened product.[10]

o This step effectively breaks the symmetry of the starting material and sets the absolute
stereochemistry for the rest of the synthesis.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.
[14] This active metabolite is a potent and selective inhibitor of the influenza virus's
neuraminidase enzyme.[15] Neuraminidase is a glycoprotein on the surface of the virus that is
essential for the final stage of viral replication—it cleaves sialic acid residues on the host cell
surface, allowing newly formed virions to be released and infect other cells.[2][14] By
competitively inhibiting neuraminidase, oseltamivir carboxylate prevents this release, causing
the new viruses to aggregate on the cell surface and halting the spread of the infection.[1][15]
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Figure 3. Mechanism of action of oseltamivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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